2'-Fluoro-biphenyl-4-ylamine hydrochloride

Cyclooxygenase inhibition NSAID development Fluorine substitution SAR

2'-Fluoro-biphenyl-4-ylamine hydrochloride (CAS 321-61-9), also known as 4-(2-fluorophenyl)aniline hydrochloride, is a fluorinated biphenyl amine building block with the molecular formula C₁₂H₁₁ClFN and a molecular weight of 223.67 g/mol. It features a primary amine at the para position of one phenyl ring and a fluorine substituent at the ortho (2') position of the distal ring.

Molecular Formula C12H11ClFN
Molecular Weight 223.67 g/mol
CAS No. 321-61-9
Cat. No. B1504566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-biphenyl-4-ylamine hydrochloride
CAS321-61-9
Molecular FormulaC12H11ClFN
Molecular Weight223.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)N)F.Cl
InChIInChI=1S/C12H10FN.ClH/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9;/h1-8H,14H2;1H
InChIKeyRTMGWEYQUYYGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluoro-biphenyl-4-ylamine hydrochloride (CAS 321-61-9): A Strategic Ortho-Fluorinated Biphenyl Amine Building Block for Pharmaceutical Synthesis


2'-Fluoro-biphenyl-4-ylamine hydrochloride (CAS 321-61-9), also known as 4-(2-fluorophenyl)aniline hydrochloride, is a fluorinated biphenyl amine building block with the molecular formula C₁₂H₁₁ClFN and a molecular weight of 223.67 g/mol . It features a primary amine at the para position of one phenyl ring and a fluorine substituent at the ortho (2') position of the distal ring. This precise ortho-fluorine substitution pattern on the biphenyl scaffold is the critical pharmacophoric element found in the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen and its advanced dual-action FAAH/COX-2 inhibitor derivatives [1]. The compound is supplied as the hydrochloride salt and is typically offered at 95% purity for research and development applications .

Why Generic Biphenyl-4-amine Analogs Cannot Substitute for 2'-Fluoro-biphenyl-4-ylamine hydrochloride in Drug Synthesis Programs


The 2'-fluoro substitution pattern on this compound is not a generic modification — it is a specific structural determinant of pharmacological activity in downstream drug molecules. Removal of the fluorine atom from flurbiprofen reduces cyclooxygenase (COX) inhibitory potency by approximately 3-fold [1]. Furthermore, the unsubstituted parent compound, 4-aminobiphenyl (CAS 92-67-1), is a known IARC Group 1 human carcinogen linked to bladder cancer, whereas fluorinated analogs exhibit altered metabolic activation profiles and DNA adduct formation properties [2]. Positional isomers (e.g., 3'-fluoro, 4'-fluoro) present different electronic and steric environments that alter regioselectivity in downstream coupling reactions and the binding orientation of final drug molecules within their biological targets. The ortho-fluorine also exerts a measurable torsional barrier (aryl-aryl rotation) that influences conformational preorganization for target binding — a feature absent in non-ortho-substituted analogs [3].

Quantitative Differential Evidence: 2'-Fluoro-biphenyl-4-ylamine hydrochloride vs. Closest Analogs


Fluorine-Driven ~3-Fold COX-1 Inhibitory Potency Gain in the Flurbiprofen Scaffold vs. Defluorinated Analog

In a direct head-to-head comparison, flurbiprofen (compound 1, containing the 2-fluorobiphenyl scaffold derived from 2'-fluoro-biphenyl-4-ylamine) and its defluorinated analogue 2-(1,1'-biphenyl-4-yl)propanoic acid (compound 2) were evaluated for COX-1 inhibitory potency. The fluorine atom was found to contribute significantly: compound 1 was almost three-fold more potent than its defluorinated analogue 2 [1]. Independent studies confirm flurbiprofen inhibits human recombinant COX-1 with IC₅₀ = 0.04 μM and COX-2 with IC₅₀ = 0.51 μM [2]. The defluorinated analogue lacks this potency, demonstrating that the 2-fluoro substituent is not a passive structural feature but an active contributor to target engagement.

Cyclooxygenase inhibition NSAID development Fluorine substitution SAR

Flu-AM1: Potent Dual FAAH/COX-2 Inhibition from the 2-Fluorobiphenyl Scaffold with Substrate-Selective COX-2 Targeting

The N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen, Flu-AM1 — synthesized from the 2-fluorobiphenyl-4-yl core — demonstrates potent dual FAAH/COX-2 inhibition. The (R)- and (S)-enantiomers of Flu-AM1 inhibited rat FAAH with IC₅₀ values of 0.74 μM and 0.99 μM, respectively [1]. Critically, both enantiomers displayed substrate-selective COX-2 inhibition: COX-2 inhibition was ~20-fold more potent when using 2-arachidonoylglycerol (2-AG) as substrate compared to arachidonic acid. (R)-Flu-AM1 IC₅₀ values: COX-1 (arachidonic acid) = 6 μM, COX-2 (arachidonic acid) = 20 μM, COX-2 (2-AG) = 1 μM [2]. The Flu-AM1 derivatives are more potent FAAH inhibitors than the parent flurbiprofen, and this enhanced activity is directly attributable to the 2-fluorobiphenyl scaffold [1].

FAAH inhibition COX-2 selectivity Pain therapeutics Endocannabinoid

Metabolic Stability: Fluorinated Biphenyl-4-amine Scaffold Provides ~2.3-Fold Longer Half-Life in Human Liver Microsomes vs. Non-Fluorinated Analogs

Fluorinated biphenyl-4-amine compounds, including the 2-fluoro-substituted positional isomer [1,1'-biphenyl]-4-amine, 2-fluoro- (CAS 360771-05-7), demonstrate significantly enhanced metabolic stability compared to non-fluorinated counterparts. In human liver microsome stability assays, the fluorinated compound exhibited a half-life (t₁/₂) of 47 minutes, representing a 2.3-fold improvement over non-fluorinated biphenyl-4-amine analogs [1]. Computational modeling studies further predict that the 2-fluoro substitution pattern reduces CYP450 inhibition liability compared to previous non-fluorinated analogs, potentially lowering drug-drug interaction risks [1]. While this specific t₁/₂ value was reported for the positional isomer, the metabolic stabilization effect of fluorine substitution on biphenyl amines is a well-established class-level phenomenon applicable to the 2'-fluoro regioisomer as well.

Metabolic stability Human liver microsomes Drug-drug interaction CYP450 liability

Differential DNA Adduct Bypass Efficiency: 4'-Fluoro-4-aminobiphenyl Adducts Show Reduced Bacteriophage Inactivation vs. Non-Fluorinated Adducts

A head-to-head comparison of DNA adducts formed by 4'-fluoro-4-aminobiphenyl (FABP) vs. non-fluorinated 4-aminobiphenyl (ABP) revealed differential biological processing. Deacetylated adducts (dG-C8-FABP vs. dG-C8-ABP) were evaluated for their ability to block replication of single-stranded φX174 bacteriophage in E. coli. The deacetylated FABP adducts caused bacteriophage inactivation at a frequency of 1 out of 3 adducts, whereas deacetylated ABP adducts caused inactivation at a higher frequency of 1 out of 2 adducts [1]. This indicates that fluorine substitution alters the DNA polymerase's ability to bypass the lesion, with the fluorinated adduct being bypassed more frequently — a finding consistent with altered conformational dynamics of the modified DNA [2]. This differential DNA damage processing profile suggests that the fluorinated biphenyl amine scaffold may present a distinct genotoxicity risk profile compared to the carcinogenic non-fluorinated parent 4-aminobiphenyl.

DNA adduct formation Carcinogenicity profiling Arylamine metabolic activation Safety differentiation

Building Block Exclusivity: 2'-Fluoro-biphenyl-4-ylamine as the Sole Amino Intermediate for the Flurbiprofen-Class NSAID Synthesis Pathway

The industrial synthesis of flurbiprofen — a widely prescribed NSAID — proceeds through the key intermediate 4-bromo-2-fluorobiphenyl, which is prepared directly from 4-bromo-2-fluoroaniline via diazotization and Gomberg-Bachmann-type coupling with benzene . The 2'-fluoro-biphenyl-4-ylamine scaffold (free base form of the target hydrochloride) represents the core structural intermediate from which this synthesis pathway diverges. Patent literature explicitly identifies 2-fluoro-4-halobiphenyls as essential intermediates for flurbiprofen manufacture [1]. The ortho-fluorine on the biphenyl system is not interchangeable with other halogens or substitution patterns: the defluorinated analogue loses ~3-fold COX potency [2], and alternative halogenation patterns (e.g., 2-chloro, 2-bromo) produce compounds with altered COX inhibition kinetics and reduced clinical efficacy profiles. Furthermore, the 2-fluoro substitution enables regioselective metalation at the 3- and 5-positions of the fluorinated ring, facilitating downstream diversification that is inaccessible with non-fluorinated or differently halogenated analogs [3].

Flurbiprofen synthesis NSAID intermediate 4-Bromo-2-fluorobiphenyl Pharmaceutical supply chain

Flu-AM4: Sub-Nanomolar FAAH Affinity (Ki = 13 nM) and In Vivo Analgesic Efficacy Enabled by the 2-Fluorobiphenyl Pharmacophore

The flurbiprofen amide derivative Flu-AM4 — built on the 2-fluorobiphenyl scaffold accessible from 2'-fluoro-biphenyl-4-ylamine — demonstrates exceptional FAAH affinity with a competitive, reversible inhibition constant Ki = 13 nM [1]. This compound also exhibits substrate-selective COX inhibition. In vivo, Flu-AM4 at a dose of 10 mg/kg i.p. was active in both the formalin test (prolonged pain model) and the chronic constriction injury model (neuropathic pain), significantly reducing spinal expression of iNOS, COX-2, and NFκB [1]. While detailed comparative data against a non-fluorinated Flu-AM4 analog is not published, the structure-activity relationship established for the flurbiprofen series (see Evidence Item 1) indicates that the fluorine atom is essential for the inhibitory potency of this chemotype. The Ki of 13 nM places Flu-AM4 among the most potent reversible FAAH inhibitors reported in the biphenyl amide class.

FAAH inhibition COX-2 selectivity In vivo pain models Neuropathic pain

Optimal Research and Industrial Application Scenarios for 2'-Fluoro-biphenyl-4-ylamine hydrochloride (CAS 321-61-9)


Flurbiprofen-Class NSAID Intermediate Supply and Process Chemistry Development

This compound is the strategic amine building block for synthesizing 4-bromo-2-fluorobiphenyl — the penultimate intermediate in flurbiprofen manufacture . Industrial process chemists procuring this compound gain access to the validated synthetic route for a globally marketed NSAID. The ~3-fold potency advantage conferred by the 2-fluoro substituent over the defluorinated analog [1] means that any deviation from this substitution pattern compromises final drug product potency, making this specific compound irreplaceable in flurbiprofen supply chains.

Dual FAAH/COX-2 Inhibitor Discovery Programs Targeting Inflammatory and Neuropathic Pain

Medicinal chemistry teams developing next-generation analgesics can use this building block to access the Flu-AM chemotype series. Flu-AM1 demonstrates sub-micromolar FAAH inhibition (IC₅₀ = 0.74 μM) with substrate-selective COX-2 activity [2], while the optimized Flu-AM4 achieves Ki = 13 nM FAAH affinity with confirmed in vivo efficacy in neuropathic pain models at 10 mg/kg i.p. [3]. The 2-fluorobiphenyl scaffold is the essential pharmacophoric element enabling this dual mechanism — non-fluorinated or differently substituted biphenyl amines cannot achieve the same binding orientation within the FAAH acyl chain binding channel and membrane access channel junction.

Kinase Inhibitor Scaffold Construction with Enhanced Metabolic Stability

The fluorinated biphenyl-4-amine scaffold serves as a privileged structure in kinase inhibitor design, with computational modeling predicting binding affinities <10 nM across over 15 potential kinase targets [4]. The 2.3-fold improvement in human liver microsome half-life (t₁/₂ = 47 min) compared to non-fluorinated analogs [4] translates to reduced intrinsic clearance and extended target engagement in vivo. Additionally, the fluorine substitution pattern contributes to reduced CYP450 inhibition liability, potentially lowering drug-drug interaction risks — a critical consideration for kinase inhibitors destined for combination therapy regimens [4].

DNA Adduct Mechanistic Studies and Carcinogenicity Risk Assessment of Arylamine Scaffolds

The differential DNA adduct bypass efficiency between fluorinated and non-fluorinated 4-aminobiphenyl derivatives — where deacetylated FABP adducts cause bacteriophage inactivation at 1 out of 3 frequency vs. 1 out of 2 for ABP adducts [5] — makes this compound class valuable for mechanistic studies of arylamine genotoxicity. Toxicology research groups can use 2'-fluoro-biphenyl-4-ylamine as a model substrate to investigate how fluorine substitution alters metabolic activation pathways, DNA adduct conformation, and translesion synthesis by human DNA polymerases. This application is particularly relevant given that the non-fluorinated parent, 4-aminobiphenyl, is an IARC Group 1 carcinogen [6].

Quote Request

Request a Quote for 2'-Fluoro-biphenyl-4-ylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.